(+)-Biotin-PEG6-CH2CH2NH2
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Overview
Description
(+)-Biotin-PEG6-CH2CH2NH2 is a compound that combines biotin, polyethylene glycol (PEG), and an amine group. Biotin, also known as vitamin H, is a water-soluble B-vitamin that plays a crucial role in various metabolic processes. Polyethylene glycol is a polymer that enhances the solubility and stability of compounds, while the amine group provides a reactive site for further chemical modifications. This compound is widely used in biochemical and medical research due to its ability to facilitate the conjugation of biotin to various molecules, enabling targeted delivery and detection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Biotin-PEG6-CH2CH2NH2 typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with polyethylene glycol (PEG) to form biotin-PEG6.
Amine Functionalization: The biotin-PEG6 is further reacted with ethylenediamine to introduce the amine group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. Purification techniques like chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: (+)-Biotin-PEG6-CH2CH2NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Conjugation Reactions: The amine group can form covalent bonds with carboxyl, aldehyde, or ketone groups through amide or imine linkages.
Common Reagents and Conditions:
N-Hydroxysuccinimide (NHS): Used for activating biotin.
Ethylenediamine: Used for introducing the amine group.
Coupling Reagents: Such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Major Products:
Biotinylated Molecules: Resulting from the conjugation of this compound with various biomolecules.
Scientific Research Applications
(+)-Biotin-PEG6-CH2CH2NH2 has a wide range of applications in scientific research:
Chemistry: Used for biotinylation of small molecules, peptides, and proteins, facilitating their detection and purification.
Biology: Employed in the study of protein-protein interactions, enzyme kinetics, and cellular processes through biotin-streptavidin affinity systems.
Medicine: Utilized in drug delivery systems to target specific cells or tissues, enhancing the efficacy and reducing the side effects of therapeutic agents.
Industry: Applied in the development of diagnostic assays, biosensors, and bioconjugates for various analytical and therapeutic purposes.
Mechanism of Action
The mechanism of action of (+)-Biotin-PEG6-CH2CH2NH2 involves the biotin-streptavidin interaction, which is one of the strongest non-covalent interactions known. Biotin binds to streptavidin with high affinity, allowing for the stable attachment of biotinylated molecules to streptavidin-coated surfaces or particles. This interaction is widely used in various biochemical assays and targeted delivery systems.
Molecular Targets and Pathways:
Streptavidin: The primary molecular target for biotin.
Biotinylated Molecules: The pathways involved depend on the specific biotinylated molecule and its intended application.
Comparison with Similar Compounds
(+)-Biotin-PEG6-CH2CH2NH2 is unique due to its combination of biotin, polyethylene glycol, and an amine group, which provides enhanced solubility, stability, and reactivity. Similar compounds include:
Biotin-PEG-NH2: Lacks the ethylene spacer, resulting in different reactivity and solubility properties.
Biotin-PEG-COOH: Contains a carboxyl group instead of an amine, leading to different conjugation chemistry.
Biotin-PEG-OH: Contains a hydroxyl group, offering different functionalization options.
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O8S/c25-5-7-31-9-11-33-13-15-35-17-18-36-16-14-34-12-10-32-8-6-26-22(29)4-2-1-3-21-23-20(19-37-21)27-24(30)28-23/h20-21,23H,1-19,25H2,(H,26,29)(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFQWZDKEUDAKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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